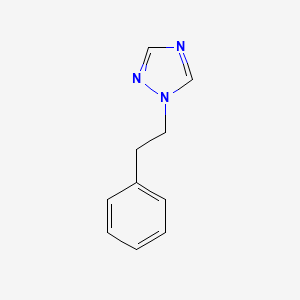
6-(Methylsulfonyl)quinoline
概要
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including those with methylsulfonyl groups, often involves innovative methods to introduce sulfone functionality into the quinoline ring. For example, the reaction of sodium tert-butyldimethylsilyloxymethylsulfinate with quinoline N-oxides selectively furnishes C2-substituted sulfones, demonstrating a scalable and broad applicability approach for modifying quinoline and isoquinoline functionality (Patel, Laha, & Moschitto, 2022). This method showcases the tailored synthesis of sulfone derivatives, including potentially the 6-(methylsulfonyl)quinoline.
Molecular Structure Analysis
The molecular structure of 6-(methylsulfonyl)quinoline is characterized by the presence of a methylsulfonyl group attached to the quinoline nucleus. This modification significantly influences its electronic and spatial configuration, potentially affecting its reactivity and interactions with biological targets. Detailed structural analyses, including crystallography of similar compounds, provide insights into the geometrical arrangement and electronic distribution, crucial for understanding the chemical behavior of these molecules (Le et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 6-(methylsulfonyl)quinoline encompasses its participation in various organic transformations, including sulfonylation reactions. The copper-catalyzed sulfonylation of activated alkenes with sulfonylhydrazides to yield sulfonated quinoline dione derivatives illustrates the compound's versatility in forming new C–C and CO bonds through radical-mediated pathways (Wang et al., 2016).
Physical Properties Analysis
The physical properties of 6-(methylsulfonyl)quinoline, such as solubility, melting point, and crystalline structure, are influenced by the presence of the sulfone group. These properties are essential for its application in synthesis and pharmaceutical formulation, dictating its behavior in chemical reactions and biological environments.
Chemical Properties Analysis
Chemically, 6-(methylsulfonyl)quinoline is characterized by its potential to undergo various reactions, including electrophilic substitution and coupling reactions, owing to the electron-withdrawing nature of the sulfone group. This aspect allows for the functionalization of the quinoline core, expanding its utility in organic synthesis and drug development. The sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides via copper-catalyzed C-H bond activation exemplifies the chemical versatility of quinoline derivatives, producing a range of sulfonylated products (Wu et al., 2013).
科学的研究の応用
Antitumor Activity
- Synthesis and Antitumor Activity of Fused Quinoline Derivatives : Research has shown that certain quinoline derivatives with 6-(Methylsulfonyl)quinoline have significant antitumor activity. These compounds exhibit DNA intercalative properties, cytotoxicity against KB cells, and the ability to induce topoisomerase II-dependent DNA cleavage. Indoloquinoline derivatives, in particular, demonstrated potent activity against P388 leukemia (Yamato et al., 1990). Similar studies also highlight the synthesis of fused tri- and tetracyclic quinolines with antitumor properties (Yamato et al., 1989).
Synthesis and Chemical Properties
- Friedlander Synthesis of Quinolines : Quinolines and their derivatives, including those with a 6-(Methylsulfonyl)quinoline structure, have major applications in medicinal chemistry due to their varied physiological activities. They are important for the synthesis of nanostructures with enhanced electronic and photonic properties (Maleki et al., 2015).
- Process Development and Large-Scale Synthesis : An efficient, scalable synthesis of a PDE4 inhibitor incorporating 6-(Methylsulfonyl)quinoline has been developed. This demonstrates the compound's role in the synthesis of complex pharmaceutical agents (Conlon et al., 2006).
Nonlinear Optical and Electronic Properties
- Nonlinear Optical and Electronic Properties : Studies indicate that quinoline derivatives, including those with 6-(Methylsulfonyl)quinoline, have significant potential in nonlinear optical (NLO) research. These compounds show promising NLO properties and may have applications in technology-related fields (Khalid et al., 2019).
Sulfoxide Rearrangement
- Regioselective Synthesis of Thieno[3,2-f]quinolin-7(6H)-one Derivatives : The study of sulfoxide rearrangement in the context of 6-(Methylsulfonyl)quinoline derivatives contributes to the understanding of organic synthesis processes. This includes the preparation of various quinoline derivatives through intricate chemical reactions (Majumdar & Biswas, 1998).
Enantioselective Hydrogenation
- Enantioselective Hydrogenation of Quinolines : Research on the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts has implications for synthesizing biologically active tetrahydroquinolines. This includes derivatives of 6-(Methylsulfonyl)quinoline, demonstrating the compound's versatility in pharmaceutical synthesis (Wang et al., 2011).
Glycine-Site NMDA and AMPA Antagonists
- N-Sulfonyl Derivatives as Antagonists : N-Phenylsulfonyl and N-methylsulfonyl derivatives of quinoxaline, related to 6-(Methylsulfonyl)quinoline, have been synthesized and characterized as antagonists at the glycine-site of NMDA and AMPA receptors (Hays et al., 1993).
Quinoline Derivatives as Antineoplastic Agents
- Synthesis of Methyl-Substituted Indoloquinolines : A series of methyl-substituted indoloquinolines, closely related to 6-(Methylsulfonyl)quinoline, have been synthesized and studied for their antitumor activity and interactions with DNA (Peczyńska-Czoch et al., 1994).
Antimicrobial and Antimalarial Agents
- New Quinoline Based 1,2,3-Triazoles as Antimicrobial and Antimalarial Agents : Novel bromo-chloro-quinoline derivatives, structurally similar to 6-(Methylsulfonyl)quinoline, have been synthesized and evaluated for their antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).
Anti-Cancer and Anti-Inflammatory Activities
- Anti-Cancer, Anti-Inflammatory, and Tuberculostatic Activities of Quinolinequinones : The study of 6,7-substituted-5,8-quinolinequinones, which include 6-(Methylsulfonyl)quinoline derivatives, reveals their potential as anti-cancer, anti-inflammatory, and tuberculostatic agents (Mulchin et al., 2010).
Safety And Hazards
将来の方向性
The future directions for the study of 6-(Methylsulfonyl)quinoline and similar compounds involve the development of new antimicrobials and the introduction of novel therapeutic options to fight against both drug-sensitive and drug-resistant pathogens . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
特性
IUPAC Name |
6-methylsulfonylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXTUJFKCPIINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332687 | |
| Record name | 6-methanesulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylsulfonyl)quinoline | |
CAS RN |
89770-29-6 | |
| Record name | 6-(Methylsulfonyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89770-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-methanesulfonylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(METHYLSULFONYL)QUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



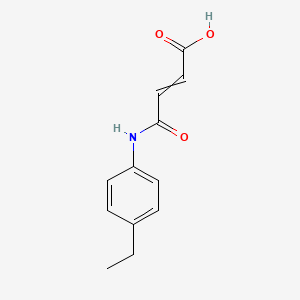



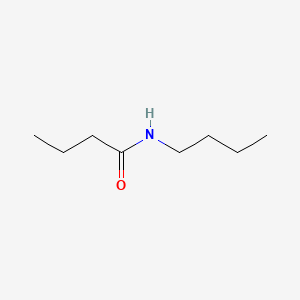
![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)
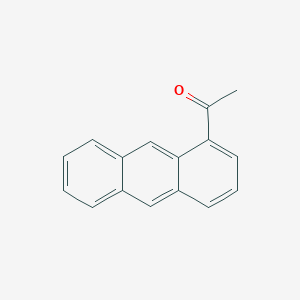
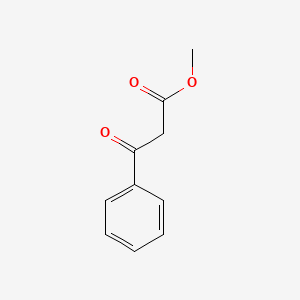
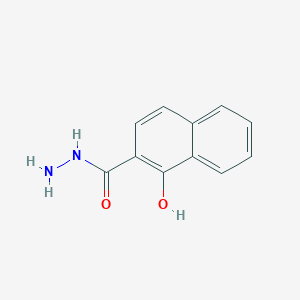
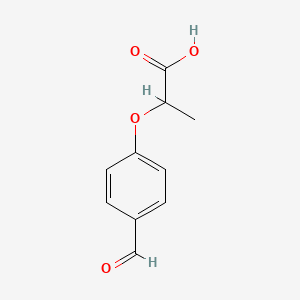
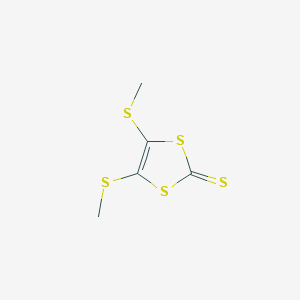
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)
